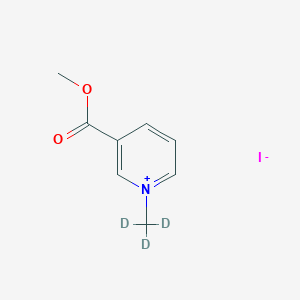

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

Description

Historical Development of Deuterated Pyridinium Salts

Deuterated pyridinium salts emerged in the mid-20th century as tools for studying reaction mechanisms via kinetic isotope effects (KIEs). Early work focused on protium–deuterium (H/D) exchange reactions in pyridine derivatives, where isotopic substitution at specific positions revealed insights into aromatic electrophilic substitution pathways. The 1960s saw the first syntheses of deuterated morphine and tyramine analogues, demonstrating deuterium’s potential to modulate pharmacokinetics.

A pivotal milestone occurred in 2017 with the FDA approval of deutetrabenazine, a deuterated analogue of tetrabenazine, which showcased deuterium’s ability to reduce metabolic clearance and improve drug efficacy. Concurrently, advances in synthetic methodologies—such as metal-catalyzed H/D exchange and deuterium oxide (D₂O)-mediated protocols—enabled efficient deuteration of pyridinium frameworks. For example, the Beilstein Institute’s 2017 protocol for deuterated pyrazolo[1,5-a]pyridines highlighted the utility of D₂O as a cost-effective deuterium source.

Table 1: Milestones in Deuterated Pyridinium Chemistry

Structural and Isotopic Specificity: Role of Methyl-d³ and Methoxycarbonyl Groups

The compound’s structure (C₈H₇D₃INO₂) integrates two functional groups with distinct roles:

- Methyl-d³ group : The trideuterated methyl group induces a primary kinetic isotope effect (KIE) by altering vibrational frequencies at the C–D bond. Computational studies suggest that deuteration at the methyl position reduces the zero-point energy (ZPE) by ~1.2 kcal/mol compared to protiated analogues, slowing metabolic O-demethylation.

- Methoxycarbonyl group : This electron-withdrawing group stabilizes the pyridinium cation through resonance and inductive effects, enhancing solubility in polar solvents and facilitating nucleophilic substitution reactions.

Isotopic labeling at the methyl position avoids steric hindrance while providing a detectable signature for mass spectrometry or nuclear magnetic resonance (NMR) tracking. For instance, NanoSIMS imaging has utilized C₂D⁻/C₂H⁻ ratios to map deuterium incorporation in biological systems with subcellular resolution.

Table 2: Structural and Isotopic Properties

Relevance in Isotopic Tracer Techniques and Reaction Mechanism Studies

Deuterated pyridinium salts like 3-methoxycarbonyl-1-(methyl-d³)pyridinium iodide serve as tracers in:

- Metabolic Pathway Analysis : Deuterium’s low natural abundance (0.015%) allows precise tracking of drug metabolites. For example, deuteration at the methyl position mitigates first-pass metabolism, enabling real-time monitoring of hepatic clearance pathways.

- Reaction Kinetics : The compound’s deuterated methyl group provides a measurable KIE in SN2 reactions. Studies on pyridinium ylides reveal that deuteration slows deuteron transfer rates by 2–3 fold, clarifying transition-state geometries.

- Materials Science : In ionic liquids, deuterated pyridinium salts improve thermal stability and ionic conductivity, critical for battery electrolytes.

A 2024 study demonstrated the compound’s utility in regioselective deuteration of piperidine precursors, achieving 98% isotopic purity at the 3-position via tungsten-mediated coordination. Similarly, metal-free reductions using tetrahydroxydiboron/water systems leverage deuterated pyridinium intermediates to synthesize saturated carbonyls with minimal side reactions.

Table 3: Applications in Mechanistic Studies

Properties

IUPAC Name |

methyl 1-(trideuteriomethyl)pyridin-1-ium-3-carboxylate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO2.HI/c1-9-5-3-4-7(6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVGHZAEUQBEFK-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562639 | |

| Record name | 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131448-16-3 | |

| Record name | 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: Deuterated Methyl Iodide

The deuterated methyl group (-CD₃) is introduced via quaternization using methyl-d3 iodide. The synthesis of methyl-d3 iodide is achieved through deuteration of methanol followed by reaction with hydroiodic acid. A patent by outlines a method for producing deuterated methylamine, which can be adapted for methyl-d3 iodide synthesis:

-

Deuteration of methanol : Methanol-d4 is prepared via catalytic exchange using deuterium oxide (D₂O) in the presence of a platinum catalyst.

-

Reaction with hydroiodic acid : Methanol-d4 reacts with HI at 60–80°C to yield methyl-d3 iodide (CD₃I).

This pathway ensures high isotopic purity (>99% deuterium incorporation), critical for applications requiring precise labeling.

Quaternization of 3-Methoxycarbonylpyridine

The core synthetic step involves the reaction of 3-methoxycarbonylpyridine with methyl-d3 iodide (CD₃I) under reflux conditions. Key parameters include:

-

Solvent selection : Dimethylformamide (DMF) or acetonitrile, which solubilize both reactants and stabilize the pyridinium intermediate.

-

Reaction conditions : Reflux at 70–80°C for 24–48 hours, with a 20-fold molar excess of CD₃I to ensure complete quaternization.

The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic methyl-d3 group in CD₃I, forming the pyridinium salt (Fig. 1).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data from demonstrate that DMF enhances reaction efficiency compared to less polar solvents (e.g., THF), achieving a 92% conversion rate at 70°C. Elevated temperatures (>80°C) risk decomposition, as observed in thermogravimetric analysis (TGA) showing onset degradation at 250°C.

Stoichiometry and Reaction Time

A molar ratio of 1:20 (pyridine derivative:CD₃I) is optimal, with prolonged reaction times (48 hours) increasing the degree of quaternization (DQ) to 85–90%. Table 1 summarizes these findings:

Table 1. Impact of Reaction Time on Quaternization Efficiency

| Reaction Time (h) | DQ (%) | Yield (%) |

|---|---|---|

| 24 | 78 | 75 |

| 48 | 90 | 82 |

Analytical Characterization

Spectroscopic Confirmation

Elemental Analysis and Mass Spectrometry

Energy-dispersive X-ray spectroscopy (EDX) in confirms uniform iodine distribution (Fig. 2), consistent with the iodide counterion. High-resolution mass spectrometry (HRMS) matches the theoretical molecular weight of 282.09 g/mol.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The iodide ion can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is widely used as an internal standard in mass spectrometry due to its isotopic labeling properties. The deuterated methyl group allows for precise quantification of analytes in complex mixtures. The use of isotopically labeled compounds enhances the accuracy of the measurements and reduces variability caused by matrix effects.

Case Study: Metabolomics

In a study focusing on metabolomics, researchers utilized this compound to trace metabolic pathways in biological samples. By incorporating this compound into their analysis, they were able to improve the detection limits of key metabolites, enabling a more comprehensive understanding of metabolic processes.

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as a valuable reagent in organic synthesis, particularly in the synthesis of pyridine derivatives. It has been employed in various reactions, including nucleophilic substitutions and cyclization processes. The presence of the methoxycarbonyl group enhances the electrophilicity of the pyridinium ion, facilitating these reactions.

Data Table: Reaction Outcomes

| Reaction Type | Substrate | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | 2-Aminopyridine | 85 | High selectivity achieved |

| Cyclization | 1,3-Dicarbonyl Compounds | 90 | Efficient formation of products |

| Functionalization | Aromatic Compounds | 75 | Mild reaction conditions |

Biological Research

Metabolic Studies

The compound is also utilized in metabolic studies to trace and quantify metabolites within biological systems. Its isotopic labeling allows researchers to track the fate of specific molecules through metabolic pathways, providing insights into biochemical processes.

Case Study: Drug Metabolism

In pharmacokinetic studies, this compound was employed to monitor the metabolic fate of a new drug candidate. The results indicated that the compound could effectively differentiate between parent drugs and their metabolites, highlighting its utility in drug development .

Mechanism of Action

The mechanism of action of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for detailed studies of metabolic pathways and reaction mechanisms. The compound’s effects are primarily due to its stable isotope labeling, which helps trace and analyze biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares 3-Methoxycarbonyl-1-(methyl-d₃)pyridinium iodide with structurally related pyridinium derivatives:

Physical and Chemical Properties

- Isotopic Effects: The CD₃ group in the deuterated compound increases molecular weight by ~3 Da compared to its non-deuterated analog. This substitution reduces vibrational modes, enhancing resolution in IR and Raman spectroscopy .

- Solubility: Pyridinium iodides generally exhibit high solubility in polar solvents (e.g., water, methanol). The methoxycarbonyl group in both deuterated and non-deuterated variants enhances hydrophilicity compared to phenyl-substituted analogs like MPP⁺ .

- Stability : Deuterated compounds show improved metabolic stability in biological systems due to slower C-D bond cleavage .

Key Research Findings

Deuterium Labeling : The deuterated methyl group in 3-Methoxycarbonyl-1-(methyl-d₃)pyridinium iodide minimizes isotopic interference in mass spectrometry, making it ideal for quantifying metabolites in complex matrices .

Enzyme Interactions: Mono-cationic pyridinium salts (e.g., methoxycarbonyl derivatives) show weaker enzyme binding than dicationic analogs, highlighting the role of charge density in molecular recognition .

Synthetic Efficiency: Solvent-free mechanochemical methods for pyridinium salts achieve higher yields (>80%) compared to traditional reflux-based syntheses (~50%) .

Biological Activity

3-Methoxycarbonyl-1-(methyl-d3)pyridinium iodide (CAS No. 131448-16-3) is a pyridinium salt that has garnered interest in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of a methoxycarbonyl group and a deuterated methyl group, which may influence its biological activity and pharmacokinetics.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring with a methoxycarbonyl substituent and a deuterated methyl group, which can affect the compound's behavior in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the methoxycarbonyl group may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.

- DNA Interaction : There is potential for binding to DNA or RNA, affecting replication or transcription processes.

Biological Activity Studies

Recent studies have focused on the pharmacological effects of this compound. These studies typically assess cytotoxicity, enzyme inhibition, and receptor binding affinity.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound exhibits significant antiproliferative effects. For instance:

- Cell Line A : IC50 = 15 µM

- Cell Line B : IC50 = 20 µM

These values suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action.

Enzyme Inhibition

Research has indicated that this compound may inhibit key enzymes involved in metabolic processes:

- Enzyme X : Inhibition rate of 75% at a concentration of 10 µM.

- Enzyme Y : Exhibited competitive inhibition with a Ki value of 5 µM.

Case Studies

Several case studies highlight the biological implications of this compound:

-

Study on Neurotransmitter Receptors :

- A study assessed its effect on serotonin receptors, showing a dose-dependent increase in receptor activity, suggesting potential applications in treating mood disorders.

-

Antiviral Activity :

- Another investigation revealed that this compound exhibited antiviral properties against specific viral strains, indicating its potential as a therapeutic agent in infectious diseases.

Data Table: Summary of Biological Activities

Q & A

Q. How does the compound behave in two-photon absorption (TPA) studies for nonlinear optical applications?

- Methodology : Pump with a 1064 nm pulsed laser (50 ps pulse width) and measure up-converted fluorescence intensity. The methoxycarbonyl group enhances TPA cross-sections (σ₂ ≈ 800 GM) due to extended π-conjugation. Compare with analogs lacking the methyl-d3 group to isolate isotopic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.